

An In-depth Technical Guide to 4-Bromobenzonitrile for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Bromobenzonitrile	
Cat. No.:	B114466	Get Quote

This guide provides an exhaustive overview of **4-bromobenzonitrile**, a pivotal intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical synonyms, physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and visual workflows to elucidate these processes.

Chemical Synonyms and Identifiers

4-Bromobenzonitrile is known by a variety of names in chemical literature and databases. A comprehensive list of its synonyms and identifiers is provided below for easy reference and literature searching.



Category	Synonym/Identifier
IUPAC Name	4-Bromobenzonitrile
CAS Number	623-00-7[1][2]
Common Synonyms	p-Bromobenzonitrile[2]
1-Bromo-4-cyanobenzene[2]	_
4-Bromocyanobenzene[3]	_
4-Cyanobromobenzene	_
Benzonitrile, 4-bromo-[2]	_
p-Bromophenyl cyanide[2]	_
4-Bromobenzoic acid nitrile	
Other Identifiers	NSC 3978[2]
EINECS 210-764-9[2]	

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **4-bromobenzonitrile** is presented in the tables below, providing a quick reference for experimental planning.

Physical Properties

Property	Value
Molecular Formula	C7H4BrN[3]
Molecular Weight	182.02 g/mol [2]
Appearance	White to light yellow crystalline solid[3]
Melting Point	111-114 °C[1]
Boiling Point	235-237 °C
Solubility	Soluble in acetone and ether; limited solubility in water.[3]



Spectroscopic Data

Spectroscopy	Data Highlights
¹H NMR	Spectra available in various databases.
¹³ C NMR	Spectra available for reference.
IR	Characteristic nitrile (C≡N) stretch observable.
Mass Spectrometry	Molecular ion peak and fragmentation pattern available.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **4-bromobenzonitrile** and its application in a key cross-coupling reaction.

Synthesis of 4-Bromobenzonitrile from p-Bromobenzaldehyde (Two-Step Protocol)

This protocol describes a two-step synthesis route from p-bromobenzaldehyde, involving the formation of an oxime intermediate.[1]

Step 1: Synthesis of p-Bromobenzaldehyde Oxime[1]

- To a flask equipped with a stirrer, condenser, and thermometer, add p-bromobenzaldehyde, hydroxylamine hydrochloride, and water in a specific mass ratio (e.g., 9.25 g p-bromobenzaldehyde, 4.5 g hydroxylamine hydrochloride, and an appropriate amount of water).[1]
- Heat the mixture to 70-75°C and stir for 1 hour.[1]
- After the reaction is complete, cool the mixture, filter the precipitate, and dry to obtain pbromobenzaldehyde oxime as a white solid.[1]

Step 2: Dehydration to **4-Bromobenzonitrile**[1]



- In a flask equipped with a stirrer, condenser, and thermometer, add the dried pbromobenzaldehyde oxime and dried formic acid (e.g., 55 g of formic acid for the amount of oxime from the previous step).[1]
- Stir the mixture and reflux for 1.5 hours.[1]
- Cool the reaction mixture, which should cause the product to crystallize.
- Filter the solid product and wash the filter cake with water until it is neutral.[1]
- Dry the solid to yield **4-bromobenzonitrile**. The reported purity is 99.3% with a yield of 98.7%.[1]

One-Pot Synthesis of 4-Bromobenzonitrile

This method provides a more streamlined, one-pot synthesis from 4-bromobenzaldehyde.[4]

- In a suitable reaction vessel, mix 1 equivalent of 4-bromobenzaldehyde and 1.1 equivalents of hydroxylamine hydrochloride in dimethylsulfoxide (3-5 volumes) until a homogeneous mixture is obtained.[4]
- Stir the mixture at 90°C for 1-2 hours.[4]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (5:95).[4]
- Once the reaction is complete, cool the mixture and pour it into water.[4]
- Extract the aqueous mixture with ether.
- Dry the combined organic extracts and remove the solvent by evaporation to afford 4bromobenzonitrile. The reported yield is 99%.[4]

Suzuki-Miyaura Cross-Coupling Reaction Using 4-Bromobenzonitrile

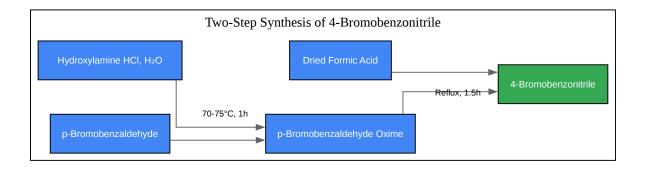
This is a general protocol for the widely used Suzuki-Miyaura cross-coupling reaction to form a C-C bond with **4-bromobenzonitrile** as the aryl halide substrate.



- To a reaction flask, add the aryl halide (e.g., **4-bromobenzonitrile**, 1 mmol), an arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.5 mol%).[5]
- Add a suitable solvent, for example, a mixture of toluene/dioxane (4:1, 10 mL) and an aqueous base solution such as 2 M Na₂CO₃ (10 mL).
- Degas the mixture and then stir it under an inert atmosphere (e.g., nitrogen) at 85°C for 4 hours.
- After the reaction is complete, filter the mixture through celite to remove the catalyst.
- Separate the organic layer and concentrate it under reduced pressure.
- Purify the resulting residue by silica gel column chromatography to obtain the desired biaryl product.

Visualized Workflows

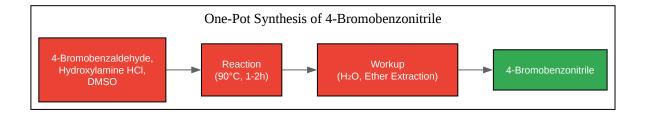
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental processes described above.



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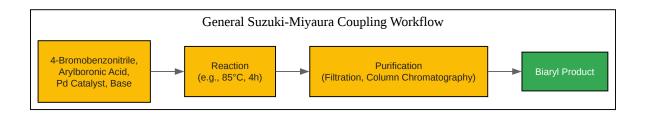
Caption: Two-Step Synthesis of **4-Bromobenzonitrile**.





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Caption: One-Pot Synthesis of 4-Bromobenzonitrile.



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Caption: General Suzuki-Miyaura Coupling Workflow.

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 To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromobenzonitrile for Chemical Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b114466#synonyms-for-4-bromobenzonitrile-in-chemical-literature]

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